1H-Indazole-4-carboxamide, N-methoxy-N-methyl-
CAS No.:
Cat. No.: VC16236226
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | N-methoxy-N-methyl-1H-indazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H11N3O2/c1-13(15-2)10(14)7-4-3-5-9-8(7)6-11-12-9/h3-6H,1-2H3,(H,11,12) |
| Standard InChI Key | AOIBHMBXZPAHST-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(=O)C1=C2C=NNC2=CC=C1)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1H-Indazole-4-carboxamide, N-methoxy-N-methyl- is C₁₀H₁₁N₃O₂, with a molecular weight of 205.22 g/mol. Its structure consists of an indazole core (a bicyclic system with fused benzene and pyrazole rings) substituted at the 4-position with a carboxamide group (-CONH-) and modified by N-methoxy-N-methyl (-OCH₃ and -CH₃) groups on the amide nitrogen.
Key Structural Attributes:
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Indazole Core: Provides aromatic stability and π-π stacking potential.
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4-Position Carboxamide: Enhances hydrogen-bonding capacity and interaction with biological targets.
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N-Methoxy-N-Methyl Groups: Increase lipophilicity and modulate electronic properties, potentially affecting bioavailability and metabolic stability .
Synthesis and Physicochemical Properties
Synthetic Routes
While no explicit synthesis protocols for this compound are documented in peer-reviewed literature, analogous indazole carboxamides are typically synthesized via:
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Iodination/Coupling: A palladium-catalyzed cross-coupling reaction introduces substituents to the indazole ring.
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Carboxamide Formation: Condensation of indazole-4-carboxylic acid with N-methoxy-N-methylamine using coupling agents like EDCI or HATU.
Example Reaction Scheme:
Physicochemical Properties
| Property | Value/Prediction | Basis of Estimation |
|---|---|---|
| Melting Point | 180–185°C | Analogous indazole derivatives |
| Solubility (Water) | <1 mg/mL | Hydrophobic substituents |
| LogP (Partition Coefficient) | 2.3 ± 0.2 | Computational modeling |
| pKa | 4.1 (acidic), 9.8 (basic) | Indazole ring and amide group |
Biological Activity and Mechanisms
Indazole derivatives are renowned for their diverse pharmacological profiles. While direct data on the 4-carboxamide isomer is sparse, the following activities are inferred from structurally related compounds:
Serotonin Receptor Modulation
The 3-carboxamide analog, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide, exhibits potent antagonism at the 5-HT₄ receptor (IC₅₀ = 12 nM) . The 4-carboxamide variant may similarly interact with serotonin receptors but with altered affinity due to positional effects.
Kinase Inhibition
Indazole carboxamides are established kinase inhibitors. For example, 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide inhibits JAK2 with an IC₅₀ of 0.45 µM. The 4-carboxamide isomer could target analogous pathways but requires empirical validation.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| K562 | 5.15 | Apoptosis via Bcl-2 inhibition |
| Hep-G2 | 3.32 | Cell cycle arrest |
The 4-carboxamide’s efficacy would depend on its uptake and target binding kinetics.
Comparative Analysis with Positional Isomers
The biological activity of indazole carboxamides is highly sensitive to substitution patterns:
The 4-carboxamide’s unique stereoelectronic profile may favor interactions with distinct protein pockets.
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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Absorption: Moderate oral bioavailability predicted due to moderate LogP.
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Metabolism: Likely hepatic cytochrome P450 oxidation, with potential for N-demethylation.
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Excretion: Primarily renal, dependent on glucuronidation efficiency.
Toxicity Risks
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hERG Inhibition: Unlikely, as N-methoxy groups reduce cation-π interactions .
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Genotoxicity: Indazole cores generally show low mutagenic potential in Ames tests.
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to improve 4-carboxamide yield.
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Target Screening: Evaluate affinity for kinases (e.g., EGFR, VEGFR) and GPCRs (e.g., 5-HT₄).
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In Vivo Studies: Assess pharmacokinetics and efficacy in rodent models of cancer or neurological disorders.
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